molecular formula C12H8F3NO B15157453 1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one

1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one

Cat. No.: B15157453
M. Wt: 239.19 g/mol
InChI Key: NVKOBNNCHGLNGA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-one is an organic compound that features a trifluoromethyl group and an indole moiety. The indole structure is a significant scaffold in medicinal chemistry due to its presence in many bioactive molecules. This compound is of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-4-chloro-3-buten-2-one with indole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one: A closely related compound with similar structural features.

    4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: Another indole derivative with a different substitution pattern.

Uniqueness

1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-one is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKOBNNCHGLNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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